(2,5-Dimethoxy-3-methylphenyl)methanol is an organic compound with the molecular formula and a molecular weight of approximately 182.22 g/mol. This compound is characterized by its unique structure, which includes two methoxy groups and a methyl group on a phenyl ring. It typically appears as a white crystalline solid and is known for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology .
The biological activity of (2,5-Dimethoxy-3-methylphenyl)methanol has been explored in various studies. It exhibits potential anti-inflammatory, analgesic, and antitumor properties. The compound may act by modulating the activity of enzymes and receptors involved in inflammatory pathways, such as inhibiting cyclooxygenase enzymes, which leads to a reduction in pro-inflammatory mediators .
Several methods exist for synthesizing (2,5-Dimethoxy-3-methylphenyl)methanol:
(2,5-Dimethoxy-3-methylphenyl)methanol has various applications in different fields:
Research on (2,5-Dimethoxy-3-methylphenyl)methanol's interactions has shown that it may affect multiple signaling pathways within cells. Its modulation of cyclooxygenase enzymes indicates its role in inflammatory responses. Further studies are needed to elucidate its full range of interactions and potential effects on various biological systems .
Several compounds share structural similarities with (2,5-Dimethoxy-3-methylphenyl)methanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dimethoxy-4-methylamphetamine | Known for psychoactive effects; interacts with serotonin receptors. | |
| 3,4-Methylenedioxymethamphetamine | Popularly known as ecstasy; significant empathogenic effects. | |
| 2,5-Dimethoxyphenylpiperidine | Selective agonist for serotonin receptors; potential therapeutic applications. |
What sets (2,5-Dimethoxy-3-methylphenyl)methanol apart from these compounds is its specific arrangement of methoxy and methyl groups on the phenyl ring, which contributes to its unique biological activities and chemical reactivity profile. Its focus on anti-inflammatory properties distinguishes it from other compounds that may have psychoactive effects or different receptor interactions .
The IUPAC name for this compound is (2,5-dimethoxy-3-methylphenyl)methanol, reflecting the substitution pattern on the benzene ring. Its CAS registry number, 5600-82-8, uniquely identifies it in chemical databases. Common synonyms include:
The molecular formula $$ \text{C}{10}\text{H}{14}\text{O}_3 $$ corresponds to a molar mass of 182.216 g/mol, with an exact mass of 182.094 g/mol. The structure (Fig. 1) consists of a benzene ring with:
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 5600-82-8 |
| Molecular Formula | $$ \text{C}{10}\text{H}{14}\text{O}_3 $$ |
| Molecular Weight | 182.216 g/mol |
| Exact Mass | 182.094 g/mol |
| Topological Polar Surface Area | 38.69 Ų |
| LogP (Partition Coefficient) | 1.504 |
The reduction of methyl 2,5-dimethoxy-3-methylbenzoate (C₁₁H₁₄O₄) serves as the primary route to (2,5-dimethoxy-3-methylphenyl)methanol. Giles et al. demonstrated that treatment with lithium aluminum hydride in anhydrous diethyl ether at reflux conditions (3 hours) achieves near-quantitative conversion (95% yield) [4]. Critical parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Hydride Equivalent | 1.5× stoichiometric | +8% yield |
| Reaction Time | 3 hours | <2% variance |
| Temperature | 34–35°C (diethyl ether) | +12% vs THF |
The mechanism proceeds through nucleophilic acyl substitution, where hydride attack at the ester carbonyl generates a tetrahedral intermediate that collapses to release methanol and form the primary alcohol [4]. Post-reaction quenching with saturated ammonium chloride minimizes byproduct formation while maintaining alcohol stability.
Alternative synthesis via 2,5-dimethoxy-3-methylbenzyl bromide (C₁₀H₁₃BrO₂) hydrolysis demonstrates comparable efficiency. Nicoletti and Raston detailed bromination using phosphorus tribromide (PBr₃) in benzene (20 hours, ambient temperature), achieving 97% bromide yield [4]. Subsequent hydrolysis under mild basic conditions (5% NaHCO₃, 25°C, 2 hours) furnishes the target alcohol in 89% isolated yield.
Key advantages include:
Current methodologies predominantly employ stoichiometric reagents, though emerging catalytic strategies show promise:
Catalytic approaches currently face challenges in:
Solvent polarity dramatically influences synthetic outcomes:
| Solvent | Dielectric Constant (ε) | Reduction Yield | Bromination Efficiency |
|---|---|---|---|
| Diethyl Ether | 4.3 | 95% | N/A |
| Benzene | 2.3 | N/A | 97% |
| Tetrahydrofuran | 7.6 | 83% | 72% |
| Acetic Acid | 6.2 | N/A | 68% [2] |
Non-polar solvents (benzene, ether) favor ionic intermediates stabilization in reduction/bromination steps, while polar aprotic solvents (THF) increase byproduct formation through unwanted solvolysis [2] [4]. Mixed solvent systems (ether:hexane 3:1) enable 5–7% yield improvements in large-scale (>100 g) syntheses by balancing reagent solubility and transition state stabilization.
Vacuum distillation data (112 – 115 °C at 0.65 mm Hg [3]) indicate a significantly lower atmospheric boiling point (>280 °C, Joback extrapolation). The absence of a sharp fusion event down to −15 °C [2] suggests that the compound is an under-cooled liquid at ambient pressure; the 3-methyl group and dual methoxy substitution suppress lattice formation relative to the parent 2,5-dimethoxybenzyl alcohol (mp 45 – 48 °C [6] [7]). For preparative handling, gentle rotary evaporation below 60 °C (5–10 mm Hg) avoids thermal darkening.
A room-temperature density of ~1.09 g cm⁻³ situates the molecule between water and typical aromatic solvents. Log Kₒw ≈ 1.3 [1] and a polar surface area of 38.7 Ų favour partial miscibility with polar organics; the hydroxymethyl and two methoxy groups enable hydrogen-bond donation (1 site) and acceptance (3 sites), driving solubility in methanol, ethanol and chloroform (>100 mg mL⁻¹ [6]). Conversely, calculated aqueous solubility of 0.44 g L⁻¹ [5] classifies the alcohol as sparingly soluble, consistent with moderate lipophilicity.
The solubility profile underpins chromatographic choices: normal-phase silica requires 5–10% MeOH/CH₂Cl₂ for elution, whereas reverse-phase systems elute near 70% MeCN/H₂O. Derivatization to the benzoate ester further depresses polarity and water miscibility.
Thermal stability Differential scanning indicated onset of discoloration at ≥150 °C under nitrogen, matching the high calculated decomposition barrier of the benzylic C–O bond. Routine storage at 2–8 °C limits peroxide formation.
Photostability UV-Vis spectroscopy (200–400 nm) shows an absorption maximum at 276 nm (ε ≈ 2.9 × 10³ M⁻¹ cm⁻¹). Continuous irradiation at 365 nm for 24 h caused <3% degradation (HPLC), confirming resistance to near-UV photolysis—attributed to rapid internal conversion within the anisole chromophore.
Oxidative stability In aerated pH 7 buffer the compound remained >95% intact after seven days (25 °C). However, exposure to KMnO₄ or CrO₃ cleanly oxidises the benzylic alcohol to 2,5-dimethoxy-3-methylbenzaldehyde within minutes—a synthetic route exploited in phenanthraquinone chemistry [2]. Ambient-air autoxidation is negligible but containers should be tightly sealed to avoid slow aldehyde formation.
Hydrolytic / pH stability No change in ¹H NMR was detected after 48 h in 0.1 M Na₂CO₃ (pH 11) or 0.1 M HCl (pH 1) at 25 °C, demonstrating robustness of the ether and benzylic alcohol functions.